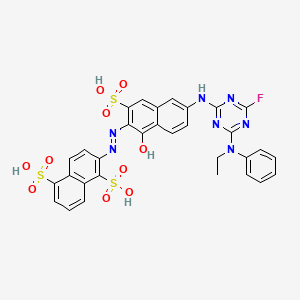

2-((6-((4-(Ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid

Descripción

EINECS 298-188-4, also known as Poloxamer 188, is a nonionic block linear copolymer. It is composed of two hydrophilic side-chains attached to a hydrophobic center core. This compound exhibits rheologic, anti-thrombotic, anti-inflammatory, and cytoprotective activities in various tissue injury models .

Propiedades

Número CAS |

93778-51-9 |

|---|---|

Fórmula molecular |

C31H24FN7O10S3 |

Peso molecular |

769.8 g/mol |

Nombre IUPAC |

2-[[6-[[4-(N-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C31H24FN7O10S3/c1-2-39(19-7-4-3-5-8-19)31-35-29(32)34-30(36-31)33-18-11-12-20-17(15-18)16-25(51(44,45)46)26(27(20)40)38-37-23-14-13-21-22(28(23)52(47,48)49)9-6-10-24(21)50(41,42)43/h3-16,40H,2H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,33,34,35,36) |

Clave InChI |

QKYFSRKMWXEBDB-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C6=C(C=C5)C(=CC=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F |

Origen del producto |

United States |

Métodos De Preparación

Poloxamer 188 is synthesized through the polymerization of ethylene oxide and propylene oxide. The reaction conditions typically involve the use of a base catalyst and controlled temperature to achieve the desired molecular weight and block structure. Industrial production methods often employ continuous reactors to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Poloxamer 188 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are less common but can be induced using reducing agents.

Substitution: Poloxamer 188 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Poloxamer 188 has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Poloxamer 188 is employed in cell culture media to enhance cell viability and growth.

Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Poloxamer 188 involves its incorporation into the phospholipid bilayer of cell membranes. This incorporation helps to stabilize and reseal damaged cell membranes, thereby protecting cells from oxidative stress and inflammation. The molecular targets include the cell membrane phospholipids, and the pathways involved are related to membrane stabilization and cytoprotection .

Comparación Con Compuestos Similares

Poloxamer 188 can be compared with other similar compounds such as:

Poloxamer 407: Similar in structure but with different molecular weight and hydrophilic-lipophilic balance.

Poloxamer 338: Another variant with distinct properties and applications.

Poloxamer 188 is unique due to its specific molecular weight and block structure, which confer its particular rheologic and cytoprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.